molecular formula C19H22N4O2S B2504994 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235676-66-0

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2504994
CAS No.: 1235676-66-0
M. Wt: 370.47
InChI Key: XZAMEAZLEDFPMU-BQYQJAHWSA-N
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Description

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Drug Development

Research on compounds structurally related to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide has focused on their potential in drug development and understanding their structural characteristics. For instance, the crystal structure determination of related cinnamoyl piperidide compounds has been essential for their application as clinical remedies in treating conditions like epilepsy, highlighting the significance of structural analysis in drug design (Lin & Shen, 1982). Additionally, derivatives of cinnamoyl and thiadiazole have been synthesized and tested for antimicrobial activities, demonstrating the broad potential of these compounds in therapeutic applications (Mahmoud et al., 2017).

Anticonvulsant Activity

Structural modification of compounds similar to this compound has led to the development of drugs with anticonvulsant properties. The transformation of piperine into N-(3,4-methylenedioxy-cinnamoyl)-piperidine, used in clinics as antiepilepsirine, illustrates the effectiveness of structural modifications in enhancing anticonvulsant activity, with extensive studies conducted on various structural moieties of these molecules (Li & Wang, 1995).

Antifungal and Fungicidal Applications

Thiadiazole and cinnamamide derivatives have also shown promising antifungal and fungicidal activities. Research involving isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives has indicated significant improvements in antifungal activities, with some compounds exhibiting potent effects against various fungal species. These findings suggest potential agricultural applications, such as the development of fungicides to protect crops from fungal infections (Chen et al., 2019).

Medicinal Chemistry and Receptor Binding Studies

The exploration of pyrazole derivatives related to this compound in medicinal chemistry has provided insights into receptor binding and the development of pharmacological probes. Studies have identified specific structural requirements for potent and selective activity at receptor sites, contributing to the design of therapeutic agents with minimized side effects (Lan et al., 1999).

Carbonic Anhydrase Inhibition

Further applications include the inhibition of carbonic anhydrase isozymes, with benzenesulfonamides incorporating aroylhydrazone and thiadiazole moieties showing low nanomolar activity against specific human isoforms. This research opens avenues for the development of therapeutic agents targeting conditions related to the dysregulation of carbonic anhydrases (Alafeefy et al., 2015).

Mechanism of Action

Properties

IUPAC Name

(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-18(26-22-21-14)19(25)23-11-9-16(10-12-23)13-20-17(24)8-7-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3,(H,20,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAMEAZLEDFPMU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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